Pumaprazole
Overview
Description
Scientific Research Applications
Antisecretory Profile of Pumaprazole
Pumaprazole, an imidazo-pyridine derivative, serves as a reversible antagonist of the gastric acid pump, notably different from proton pump inhibitors like omeprazole in chemical structure and interaction mode. Research by Kromer, Postius, and Riedel (2000) demonstrates its effectiveness in significantly elevating intragastric pH in dogs under various acid secretion stimuli. Unlike ranitidine, pumaprazole shows higher efficacy in inhibiting basal acid output and can elevate intragastric pH to near neutrality even upon first administration, while maintaining a controllable duration of action. This suggests its potential as a more effective antisecretory agent compared to existing treatments (Kromer, Postius, & Riedel, 2000).
Comparative Study with Other Acid-Inhibitory Drugs
Pumaprazole's efficacy was further validated in comparison with other acid-inhibitory drugs. It proved slightly more efficacious than ranitidine in inhibiting total acid output in various animal models. Unlike pirenzepine, which was less effective against histamine stimulation, pumaprazole showed more potent inhibition of basal acid output. These findings highlight pumaprazole's exceptional ability in acid suppression, positioning it as a potentially superior alternative for treating conditions requiring gastric acid inhibition (Kromer, Postius, & Riedel, 2000).
Role in Gastric and Duodenal Ulcers
Although pumaprazole's primary application lies in its antisecretory capabilities, it's important to consider its potential role in managing peptic ulcer disease (PUD). The pathophysiology of PUD involves a balance between offensive factors like acid and pepsin, and defensive factors like nitric oxide and growth factors. The research surrounding anti-ulcer drugs, their tolerance, incidence of relapses, and side effects, including the exploration of alternative treatments like Musa sapientum, indirectly underscores the need for effective acid control in PUD management. Pumaprazole, with its demonstrated effectiveness in acid suppression, could potentially be a valuable addition to the treatment options for PUD (Prabha, Karpagam, Varalakshmi, & Packiavathy, 2011).
properties
IUPAC Name |
methyl N-[2-[[(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)amino]methyl]-3-methylphenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-7-5-8-16(22-19(24)25-4)15(12)11-20-17-9-6-10-23-14(3)13(2)21-18(17)23/h5-10,20H,11H2,1-4H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQTVUWEPPDOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC)CNC2=CC=CN3C2=NC(=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166407 | |
Record name | Pumaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pumaprazole | |
CAS RN |
158364-59-1 | |
Record name | Pumaprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158364591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pumaprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PUMAPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK95Z519WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.